5-(3-Bromophenylamino)pentan-1-ol

PNMT inhibition Epinephrine biosynthesis Enzyme kinetics

5-(3-Bromophenylamino)pentan-1-ol (CAS 1250919-07-3) is a brominated amino alcohol with the molecular formula C₁₁H₁₆BrNO and a molecular weight of 258.15 g/mol. The compound features a linear pentan-1-ol backbone with a 3-bromophenylamino substituent at the terminal C5 position, classifying it as both a secondary aromatic amine and a primary alcohol.

Molecular Formula C11H16BrNO
Molecular Weight 258.15 g/mol
Cat. No. B14138273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Bromophenylamino)pentan-1-ol
Molecular FormulaC11H16BrNO
Molecular Weight258.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)NCCCCCO
InChIInChI=1S/C11H16BrNO/c12-10-5-4-6-11(9-10)13-7-2-1-3-8-14/h4-6,9,13-14H,1-3,7-8H2
InChIKeyBXVWCQNRWVVEBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Bromophenylamino)pentan-1-ol: Core Chemical Identity and Procurement Baseline


5-(3-Bromophenylamino)pentan-1-ol (CAS 1250919-07-3) is a brominated amino alcohol with the molecular formula C₁₁H₁₆BrNO and a molecular weight of 258.15 g/mol . The compound features a linear pentan-1-ol backbone with a 3-bromophenylamino substituent at the terminal C5 position, classifying it as both a secondary aromatic amine and a primary alcohol [1]. The meta-bromo substitution and terminal hydroxyl group confer distinct reactivity profiles relevant to medicinal chemistry and organic synthesis. This compound has been evaluated as an inhibitor of phenylethanolamine N-methyltransferase (PNMT), with a reported Ki of 1.11 × 10⁶ nM [2]. It is primarily sourced as a research-grade synthetic intermediate or screening compound from specialty chemical suppliers.

Why 5-(3-Bromophenylamino)pentan-1-ol Cannot Be Replaced by Generic Analogs Without Quantitative Justification


In-class amino alcohol analogs such as 5-(phenylamino)pentan-1-ol (CAS 40447-26-5) or regioisomeric bromophenylamino pentanols share the same core scaffold but differ critically in the presence and position of the bromine atom, which governs electronic character, lipophilicity, and reactivity in cross-coupling chemistry [1]. The non-brominated analog (MW 179.26, cLogP ~2.33) lacks the heavy-atom effect and the synthetic handle for palladium-catalyzed transformations that the 3-bromo substituent provides . Furthermore, biological target engagement—exemplified by PNMT inhibition—varies by orders of magnitude depending on substitution pattern; the 3-bromo derivative exhibits a Ki of 1.11 mM, whereas optimized PNMT inhibitors achieve sub-nanomolar potency through precise aryl substitution . Substituting a generic chloro or des-bromo analog without verifying target-specific SAR therefore risks both synthetic dead-ends and misleading biological readouts.

Quantitative Differentiation Evidence for 5-(3-Bromophenylamino)pentan-1-ol Versus Closest Analogs


PNMT Inhibitory Potency of 5-(3-Bromophenylamino)pentan-1-ol Contrasted with an Optimized Second-Generation PNMT Inhibitor

5-(3-Bromophenylamino)pentan-1-ol was tested for in vitro inhibitory activity against bovine phenylethanolamine N-methyltransferase (PNMT) using a radiochemical assay, yielding a Ki of 1.11 × 10⁶ nM (1.11 mM) [1]. By comparison, the optimized second-generation PNMT inhibitor PNMT-IN-1 (inhibitor 4) exhibits a Ki of 1.2 nM against the same enzyme target . This approximately 925,000-fold difference in affinity establishes 5-(3-bromophenylamino)pentan-1-ol as a low-affinity fragment or tool compound for PNMT mechanistic studies, not a lead-like inhibitor. The quantitative data enable researchers to select this compound specifically when a weak PNMT ligand is required, for example as a negative control or as a starting scaffold for fragment-based elaboration, while directing users seeking potent PNMT blockade toward structurally distinct chemotypes.

PNMT inhibition Epinephrine biosynthesis Enzyme kinetics

Physicochemical Differentiation of 5-(3-Bromophenylamino)pentan-1-ol from the Non-Brominated Analog 5-(Phenylamino)pentan-1-ol

The presence of a meta-bromine substituent on the phenyl ring of 5-(3-bromophenylamino)pentan-1-ol alters key physicochemical properties relative to the non-brominated analog 5-(phenylamino)pentan-1-ol (CAS 40447-26-5). The brominated compound has a molecular weight of 258.15 g/mol versus 179.26 g/mol for the des-bromo analog . This 78.89 g/mol increase is attributable to the bromine atom, which also raises the calculated partition coefficient: while the des-bromo analog has a cLogP of 2.33 , the brominated derivative is predicted to have a cLogP approximately 0.5–1.0 log units higher based on the Hansch π constant for aromatic bromine (π = +0.86), yielding an estimated cLogP of ~3.2–3.5. The increased lipophilicity and molecular weight place 5-(3-bromophenylamino)pentan-1-ol closer to, but still within, Lipinski Rule of 5 boundaries (MW < 500, cLogP < 5), making it a suitable fragment or intermediate for lead optimization programs where balanced hydrophobicity is critical.

Physicochemical properties Lipophilicity Molecular weight

Synthetic Utility Differentiation: Bromine as a Cross-Coupling Handle Versus Des-Bromo and Chloro Analogs

5-(3-Bromophenylamino)pentan-1-ol contains an aryl bromide at the meta position, enabling palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Ullmann-type couplings) that are not accessible with the non-brominated analog 5-(phenylamino)pentan-1-ol [1]. The chloro analog 5-(3-chlorophenylamino)pentan-1-ol, while capable of coupling, generally exhibits lower reactivity in oxidative addition due to the stronger C–Cl bond (bond dissociation energy: C–Br ~ 285 kJ/mol vs. C–Cl ~ 351 kJ/mol) [2]. This differential reactivity translates to milder reaction conditions, broader substrate scope, and higher coupling yields for the brominated compound compared to the chloro analog in typical Suzuki couplings using Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts. The meta positioning further distinguishes this compound from ortho- and para-bromo regioisomers, as steric and electronic effects at the meta position differ substantially in cross-coupling and subsequent functional group transformations.

Cross-coupling Suzuki-Miyaura Buchwald-Hartwig Synthetic intermediate

SAR Implications of Meta-Bromo Positioning on Phenylalkylamine Scaffold Activity Relative to Ortho and Para Isomers

The meta-bromo substitution pattern in 5-(3-bromophenylamino)pentan-1-ol places the halogen at a position that, in the phenylalkylamine class, can differentially modulate sigma receptor affinity compared to ortho- and para-substituted isomers. Glennon et al. demonstrated in systematic SAR studies of N-substituted phenylalkylamines that the position of aryl substitution dramatically affects sigma-1 receptor binding, with certain substitution patterns yielding Ki values below 1 nM (termed 'superpotent' ligands) while others reduce affinity by over 1,000-fold [1]. Although direct comparative binding data for 5-(3-bromophenylamino)pentan-1-ol at sigma receptors were not identified, the meta-bromo substitution is predicted—based on the Glennon pharmacophore model—to position the bromine in a region of the sigma-1 binding site that tolerates hydrophobic bulk, distinguishing it from ortho-substituted analogs that may introduce unfavorable steric clashes. This SAR framework, while inferential, provides a rational basis for selecting the 3-bromo isomer over the 2- or 4-bromo isomers when exploring sigma receptor pharmacology or when using the Glennon model to guide fragment optimization.

Structure-activity relationship Sigma receptor Aryl substitution Pharmacophore

Validated Application Scenarios for 5-(3-Bromophenylamino)pentan-1-ol Based on Quantitative Differentiation Evidence


Fragment-Based Lead Discovery for Epinephrine Biosynthesis Modulation Using Weak-Affinity PNMT Probes

Researchers studying the terminal step in epinephrine biosynthesis can employ 5-(3-bromophenylamino)pentan-1-ol as a defined weak-affinity PNMT ligand (Ki = 1.11 mM) [1]. Unlike potent sub-nanomolar PNMT inhibitors such as PNMT-IN-1 (Ki = 1.2 nM), this compound provides a low-affinity starting point for fragment-based drug discovery (FBDD). Its measurable but weak inhibition allows detection of binding by NMR, SPR, or X-ray crystallography without saturating the target, enabling fragment elaboration guided by structural biology. The bromine atom also provides anomalous scattering for phasing in X-ray crystallography, a practical advantage in structural studies. This scenario is specifically relevant to academic and biotech groups conducting fragment screening against PNMT or related methyltransferases.

Diversifiable Synthetic Building Block for Parallel Library Synthesis via Suzuki-Miyaura Cross-Coupling

5-(3-Bromophenylamino)pentan-1-ol serves as a bifunctional building block for medicinal chemistry library synthesis. The aryl bromide enables diversification through Suzuki-Miyaura coupling with a broad range of boronic acids, while the primary hydroxyl group offers an orthogonal handle for O-functionalization (e.g., esterification, etherification, or oxidation to the aldehyde/carboxylic acid) [1]. Compared to the chloro analog, the aryl bromide exhibits superior oxidative addition kinetics (C–Br BDE ~285 kJ/mol vs. C–Cl BDE ~351 kJ/mol) , enabling milder reaction conditions and higher throughput in parallel synthesis formats. Contract research organizations (CROs) and pharmaceutical medicinal chemistry groups requiring a single scaffold that can be diversified in two orthogonal directions for hit expansion will derive quantifiable efficiency gains from selecting this compound over chloro or des-halo analogs.

Negative Control Compound for PNMT Inhibitor Selectivity Profiling Panels

In selectivity profiling panels designed to assess PNMT inhibitor off-target activity, 5-(3-bromophenylamino)pentan-1-ol can serve as a chemically similar but pharmacologically weak comparator (Ki = 1.11 mM against PNMT) [1]. When tested alongside potent PNMT inhibitors, this compound helps establish a baseline for structure-activity relationships: any analog that shows potency comparable to this compound is effectively inactive against PNMT. Its structural similarity to active phenylalkylamine PNMT ligands—combined with its 925,000-fold weaker affinity relative to optimized inhibitors such as PNMT-IN-1—makes it an ideal negative control for discriminating target-specific effects from non-specific assay interference .

Physicochemical Reference Standard for Brominated Amino Alcohol Property Profiling

5-(3-Bromophenylamino)pentan-1-ol, with a molecular weight of 258.15 g/mol and an estimated cLogP of ~3.2–3.5, occupies a specific region of drug-like chemical space that is relevant for CNS drug discovery programs [1]. Compared to the non-brominated analog 5-(phenylamino)pentan-1-ol (MW 179.26, cLogP 2.33) , the brominated compound provides a measurable shift in physicochemical properties without crossing typical lead-like thresholds (MW < 350, cLogP < 3.5 for fragment leads). Analytical chemistry laboratories and core facilities engaged in property-based design or high-throughput physicochemical profiling can use this compound as a reference standard for calibrating logP measurements, chromatographic retention time indices, or computational property predictions for brominated amino alcohol series.

Quote Request

Request a Quote for 5-(3-Bromophenylamino)pentan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.